Cas no 33486-88-3 (Benzenamine,N-(1,1-dimethylethyl)-4-fluoro-)
33486-88-3 structure
Product Name:Benzenamine,N-(1,1-dimethylethyl)-4-fluoro-
CAS-nummer:33486-88-3
MF:C10H14FN
MW:167.223266124725
CID:322348
PubChem ID:300988
Update Time:2025-04-19
Benzenamine,N-(1,1-dimethylethyl)-4-fluoro- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,N-(1,1-dimethylethyl)-4-fluoro-
- N-tert-butyl-4-fluoroaniline
- AC1L6XG6
- N-(4-fluorophenyl)-tert-butylamine
- N-(tert-butyl)-4-fluoroaniline
- NSC176918
- N-t-Butyl-p-fluor-anilin
- N-tert.Butyl-p-fluoranilin
- p-Fluor-N-t-butylanilin
- p-fluoro-N-t-butylaniline
- SureCN1011188
- SCHEMBL1011188
- NSC-176918
- 33486-88-3
- DTXSID30306481
-
- Inchi: 1S/C10H14FN/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7,12H,1-3H3
- InChI-sleutel: MZNSNNMEDUMHEM-UHFFFAOYSA-N
- LACHT: FC1C=CC(=CC=1)NC(C)(C)C
Berekende eigenschappen
- Exacte massa: 167.11112
- Monoisotopische massa: 167.111
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 2
- Complexiteit: 131
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3
- Topologisch pooloppervlak: 12Ų
Experimentele eigenschappen
- Dichtheid: 1.027
- Kookpunt: 226.8°Cat760mmHg
- Vlampunt: 91°C
- Brekindex: 1.523
- PSA: 12.03
Benzenamine,N-(1,1-dimethylethyl)-4-fluoro- Gerelateerde literatuur
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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